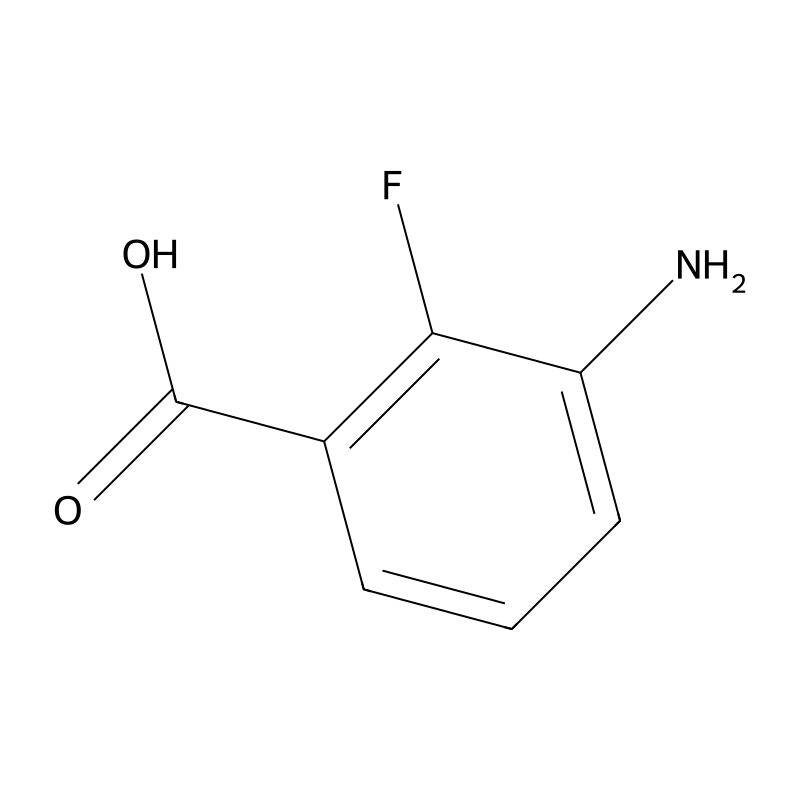

3-Amino-2-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-2-fluorobenzoic acid is a highly specialized, bi-functional fluorinated building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals . Structurally, it features a fluorine atom strategically positioned at the 2-position, directly between the carboxylic acid and the meta-amino group. This dense functionalization creates a unique steric and electronic environment that dictates its behavior in downstream synthesis . Commercially, it is prioritized over unfluorinated analogs when a synthetic route requires precise conformational locking, altered pKa profiles, or enhanced metabolic stability in the final molecular scaffold [1].

Substituting 3-amino-2-fluorobenzoic acid with its unfluorinated baseline, 3-aminobenzoic acid, or its isomer, 2-amino-3-fluorobenzoic acid, leads to critical failures in process chemistry and final product performance. The unfluorinated baseline lacks the strong inductive effect of the ortho-fluorine, resulting in a significantly higher carboxylic acid pKa and a more nucleophilic amine, which completely alters reaction kinetics during amide coupling and salt formation. Furthermore, the fluorine atom at the 2-position forces the carboxylate group out of the aromatic plane to minimize steric clash; replacing it with an unfluorinated analog results in a planar conformation that fails to bind selectively in sterically constrained receptor pockets, such as those targeted by RXR homodimer agonists[1].

Carboxylic Acid Acidity and Formulation Impact

The introduction of the highly electronegative fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect on the adjacent carboxylic acid. Consequently, 3-amino-2-fluorobenzoic acid exhibits a predicted pKa of approximately 3.43, making it substantially more acidic than the unfluorinated baseline . This shift necessitates adjustments in the selection of bases during coupling reactions and alters the solubility profile of the resulting salts[1].

| Evidence Dimension | Carboxylic acid pKa |

| Target Compound Data | 3.43 ± 0.10 |

| Comparator Or Baseline | 3-Aminobenzoic acid (~4.7) |

| Quantified Difference | ~1.3 pKa unit reduction in acidity |

| Conditions | Standard aqueous conditions (predicted) |

Process chemists must account for this increased acidity when selecting bases for amide coupling and when designing salt forms for API formulation.

Amine Nucleophilicity and Acylation Kinetics

Because the fluorine atom is situated directly between the carboxylate and the amino group (ortho to both), it strongly withdraws electron density from the amine via induction. This significantly reduces the basicity and nucleophilicity of the amine compared to 3-aminobenzoic acid . As a result, N-acylation or alkylation of 3-amino-2-fluorobenzoic acid typically requires more forcing conditions, stronger electrophiles, or specialized catalysts to achieve high yields during process scale-up[1].

| Evidence Dimension | Amine basicity/nucleophilicity (conjugate acid pKa) |

| Target Compound Data | Reduced basicity due to ortho-fluoro inductive effect |

| Comparator Or Baseline | 3-Aminobenzoic acid (standard aniline reactivity) |

| Quantified Difference | Estimated ~1.4 pKa unit drop in conjugate acid pKa |

| Conditions | Electrophilic substitution/acylation conditions |

Procurement teams must ensure that appropriate, high-efficiency coupling reagents are sourced alongside this building block to overcome its reduced nucleophilicity.

Receptor Selectivity via Conformational Restriction

In medicinal chemistry, the 2-fluoro substituent is critical for restricting the conformation of the resulting scaffolds. When 3-amino-2-fluorobenzoic acid is used to synthesize tetrahydroquinoline-based RXR agonists, the steric bulk of the fluorine atom prevents coplanarity, driving a pronounced preference for RXR homodimer activation over heterodimer activation [1]. Unfluorinated analogs fail to achieve this selectivity, leading to promiscuous off-target effects .

| Evidence Dimension | RXR Homodimer vs Heterodimer Selectivity |

| Target Compound Data | Pronounced RXR homodimer preference |

| Comparator Or Baseline | Standard RXR agonists (e.g., Bexarotene) or unfluorinated scaffolds |

| Quantified Difference | Significant reduction in promiscuous heterodimer activation |

| Conditions | Cellular reporter gene assays for RXR:RXR and RXR:RAR |

Selecting this specific fluorinated isomer is essential for developing targeted nuclear receptor drugs with minimized adverse side effects.

Regioselective Synthesis of Macrocyclic Pentamers

3-Amino-2-fluorobenzoic acid serves as a critical precursor for the one-pot synthesis of functionalized fluoropentamers. The specific substitution pattern allows for controlled cyclisation using POCl3 and Et3N, yielding the target macrocycle directly[1]. Attempting this cyclisation with differently substituted analogs, such as hydroxyl-substituted variants, often fails entirely without prior protection of active functionalities [2].

| Evidence Dimension | One-pot macrocyclisation viability |

| Target Compound Data | Successful cyclisation to fluoropentamer without protection |

| Comparator Or Baseline | Hydroxyl-substituted analogs (e.g., 3-amino-5-hydroxy-2-methoxybenzoic acid) |

| Quantified Difference | Target compound cyclises directly; comparator fails without protection |

| Conditions | POCl3 and Et3N in dry acetonitrile at room temperature |

Demonstrates the compound's utility in specialized macrocycle synthesis where specific electronic profiles are required to avoid complex protection-deprotection steps.

Synthesis of Selective RXR Agonists

Utilizing the conformational restriction provided by the 2-fluoro group to develop tetrahydroquinoline-based drugs that selectively activate RXR homodimers, minimizing the side effects associated with promiscuous heterodimer activation [1].

Development of Advanced Agrochemicals

Incorporating the fluorinated aromatic ring into pesticide and herbicide structures to enhance binding affinity at target sites and improve metabolic stability against environmental degradation[2].

Production of Conformationally Locked Peptidomimetics

Leveraging the ortho-fluoro effect to force the carboxylate group out of the aromatic plane, creating rigid scaffolds that accurately mimic specific peptide secondary structures in drug discovery programs .

Precursor for Fluorinated Macrocycles

Serving as an essential monomer in the one-pot cyclisation of functionalized fluoropentamers, where its specific substitution pattern enables direct macrocycle formation without the need for complex protecting group strategies [3].

References

- [1] Journal of Medicinal Chemistry. 'Development of an RXR Agonist Scaffold with Pronounced Homodimer Preference.' ACS Publications, 2025.

- [2] NBInno. 'Enhancing Agrochemical Efficacy with Fluorinated Building Blocks.' 2026.

- [4] RSC Advances. 'Macrocyclic pentamers functionalised around their periphery as potential building blocks.' 2019.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types